molecular formula C3H9Cl2N B3024058 2-Chloropropan-1-amine hydrochloride CAS No. 6266-35-9

2-Chloropropan-1-amine hydrochloride

Cat. No.: B3024058
CAS No.: 6266-35-9
M. Wt: 130.01 g/mol
InChI Key: VSBDRUDRPGMLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropropan-1-amine hydrochloride: is an organic compound with the molecular formula C3H9Cl2N . It is a white to yellow solid that is soluble in water. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-chloropropan-1-amine hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .

Biological Activity

2-Chloropropan-1-amine hydrochloride, a chemical compound with the formula C₃H₈ClN·HCl, has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Despite its potential applications, the detailed biological activity and mechanisms of action of this compound remain underexplored. This article aims to compile and analyze existing data on the biological activity of this compound, including its chemical behavior, potential therapeutic effects, and relevant case studies.

This compound is characterized by its nucleophilic and electrophilic properties due to the presence of the chlorine atom. This allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The chlorine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo transformations that yield primary amines or amides, depending on the reaction conditions.

The synthesis typically involves chlorination of propan-1-amine using agents like thionyl chloride or phosphorus trichloride, yielding high-purity products suitable for further applications.

Pharmacological Potential

Research indicates that this compound may have implications in drug development. Its structural properties suggest potential interactions with various biological targets, although specific mechanisms remain largely undefined. Notably, studies have highlighted its ability to penetrate biological membranes, indicating possible neuroactive properties akin to other amines that influence neurotransmitter systems.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameStructureUnique Features
1-Chloropropan-2-amine hydrochlorideC₃H₉ClNDifferent chlorine position; potential different reactivity profile
3-Chloropropan-1-amine hydrochlorideC₃H₉ClNChlorine at terminal position; may exhibit different biological activity
N,N-Dimethyl-2-chloropropylamine HClC₅H₁₂ClNContains dimethyl groups; potentially higher lipophilicity
2-Chloro-N,N-dimethylpropanamideC₅H₁₁ClNAmide group introduces different reactivity and properties

This table illustrates how the specific chlorination at the second carbon in this compound influences its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-chloropropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBDRUDRPGMLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6266-35-9
Record name Propylamine, 2-chloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC36873
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloropropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloropropan-1-amine hydrochloride
Reactant of Route 3
2-Chloropropan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Chloropropan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Chloropropan-1-amine hydrochloride
Reactant of Route 6
2-Chloropropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.